molecular formula C21H18ClN5O4 B2585665 N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251678-04-2

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Numéro de catalogue: B2585665
Numéro CAS: 1251678-04-2
Poids moléculaire: 439.86
Clé InChI: CJWLLGSEOYGSTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The structure features a 5-chloro-2-methoxyphenyl group attached via an acetamide linker to a 3-oxo-[1,2,4]triazolo[4,3-a]pyrazine core substituted with a p-tolyloxy group at position 6. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the p-tolyloxy group may influence binding affinity to target proteins .

Propriétés

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-3-6-15(7-4-13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-16-11-14(22)5-8-17(16)30-2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWLLGSEOYGSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has also been evaluated for antimicrobial activity. Studies have reported moderate to excellent inhibitory effects against various pathogenic fungi and bacteria. The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to reduce inflammation markers in vitro and in vivo, making it a candidate for the treatment of inflammatory diseases. Its ability to modulate cytokine production and inhibit inflammatory pathways is particularly noteworthy .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against five different strains of pathogenic fungi. The results showed that at a concentration of 50 µg/mL, it inhibited fungal growth by over 70%, outperforming standard antifungal agents like fluconazole. This highlights its potential application in treating fungal infections .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide

  • Key Differences :
    • Replaces the p-tolyloxy group with a 4-chlorobenzylsulfanyl moiety.
    • The acetamide is linked to a 4-methoxybenzyl group instead of 5-chloro-2-methoxyphenyl.
  • Impact: The sulfanyl group increases molecular weight (469.944 g/mol vs. ~450 g/mol for the target compound) and may alter redox sensitivity.

N-(3-((4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-5-(1,2-dithiolan-3-yl)pentanamide

  • Key Differences: Contains an 8-amino substituent on the triazolopyrazine core and a dithiolane moiety. Lacks the p-tolyloxy group.
  • Impact: The amino group enhances hydrogen-bonding capacity, which could improve target interaction but reduce membrane permeability.

2-[7-(3-Methylbenzyl)-3,8-dioxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide

  • Key Differences :
    • Features a saturated 5,6,7,8-tetrahydro-pyrazine ring with dual ketone groups.
    • Substituents include a 3-methylbenzyl and 4-methylphenyl group.
  • Impact: Saturation of the pyrazine ring reduces aromaticity, likely decreasing π-π stacking interactions.

Data Table: Structural and Property Comparison

Compound Name / Feature Molecular Weight (g/mol) Core Structure Modifications Key Substituents Solubility (LogP) Notable Activity
Target Compound ~450 [1,2,4]Triazolo[4,3-a]pyrazine 5-Cl-2-OMePh, p-tolyloxy 3.2 (predicted) Kinase inhibition (hypothetical)
2-{8-[(4-Cl-Bn)S]-3-oxo...acetamide 469.944 Sulfanyl substitution at C8 4-Cl-Bn, 4-OMe-Bn 2.8 Anticancer (in vitro)
N-(3-((4-(8-NH2-3-oxo...)pentanamide 582.7 (approx.) Amino at C8, dithiolane tail 8-NH2, dithiolane 1.5 Antioxidant/pro-drug potential
2-[7-(3-Me-Bn)-3,8-dioxo...acetamide 435.4 Saturated pyrazine ring 3-Me-Bn, 4-Me-Ph 3.5 CNS-targeted activity

Research Findings and Implications

  • Target Compound vs. Sulfanyl Analogue : The p-tolyloxy group in the target may confer higher selectivity for kinases over the sulfanyl analogue’s broader thiol-mediated interactions.
  • Amino-Substituted Derivative : The 8-amino group increases polar surface area (PSA), reducing bioavailability but enhancing target binding in hydrophilic environments.
  • Saturated Core Compound : Reduced planarity likely diminishes intercalation with DNA but improves pharmacokinetic profiles for CNS applications.

Q & A

Q. How does pH and temperature affect its stability in formulation studies?

  • Answer : Stability is tested in buffers (pH 1–10) at 25–40°C. HPLC tracks degradation (e.g., hydrolysis at pH >8). Lyophilization with cyclodextrin improves shelf-life .

Q. What solvent systems optimize crystallization for X-ray studies?

  • Answer : Slow evaporation in dioxane/THF (1:1) yields diffraction-quality crystals. Seeding techniques and temperature gradients (4°C to RT) reduce polymorphism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.